molecular formula C16H22ClNO B5763903 N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide

N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide

Cat. No. B5763903
M. Wt: 279.80 g/mol
InChI Key: LBABDHSRPXHPKW-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide, also known as CCPA, is a synthetic compound that belongs to the class of adenosine A1 receptor agonists. It has been extensively studied for its potential use in various scientific research applications, including neuroscience, cardiovascular research, and cancer research. In

Mechanism of Action

N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide acts as an adenosine A1 receptor agonist, which means that it binds to and activates these receptors in the body. Adenosine A1 receptors are found in various tissues throughout the body, including the brain, heart, and kidneys. Activation of these receptors can lead to a variety of physiological effects, including decreased heart rate, vasodilation, and inhibition of neurotransmitter release.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide has been shown to have a variety of biochemical and physiological effects. It can reduce blood pressure and heart rate, which makes it a potential treatment for hypertension and other cardiovascular conditions. N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide has also been shown to have neuroprotective effects, which makes it a potential treatment for ischemic stroke and other neurological conditions. In addition, N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide has been shown to inhibit the growth of cancer cells, which makes it a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide for lab experiments is that it is a selective adenosine A1 receptor agonist, which means that it specifically targets these receptors without affecting other adenosine receptors. This makes it a useful tool for studying the physiological effects of adenosine A1 receptor activation. However, N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide also has some limitations for lab experiments. For example, it has a short half-life in the body, which means that it may require frequent administration in experiments.

Future Directions

There are many potential future directions for research involving N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide. One area of research could be to further explore its neuroprotective effects and potential use in treating neurological conditions such as stroke. Another area of research could be to explore its potential use in cancer treatment, including the development of new cancer therapies based on N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide. Additionally, future research could focus on developing new analogs of N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide with improved pharmacological properties and reduced side effects.
Conclusion:
In conclusion, N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide, or N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It acts as an adenosine A1 receptor agonist and has been shown to have neuroprotective effects, reduce blood pressure and heart rate, and inhibit the growth of cancer cells. While N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide has some limitations for lab experiments, it remains a useful tool for studying the physiological effects of adenosine A1 receptor activation, and there are many potential future directions for research involving this compound.

Synthesis Methods

N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide can be synthesized through a multistep process involving the reaction of 3-chlorobenzyl cyanide with cyclopentylmagnesium bromide to form 3-cyclopentylbenzyl cyanide. This compound is then reacted with ethylmagnesium bromide to form N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have neuroprotective effects and can reduce the damage caused by ischemia and reperfusion injury in the brain. N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide has also been studied for its potential use in cardiovascular research, where it has been shown to reduce blood pressure and heart rate. In addition, N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide has been studied for its potential use in cancer research, where it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO/c17-15-7-3-6-14(12-15)10-11-18-16(19)9-8-13-4-1-2-5-13/h3,6-7,12-13H,1-2,4-5,8-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBABDHSRPXHPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)ethyl]-3-cyclopentylpropanamide

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